N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide
N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0757711
InChI:
InChI=1S/C16H15IN4O2/c1-11(20-21-16(23)12-3-2-8-18-10-12)9-15(22)19-14-6-4-13(17)5-7-14/h2-8,10H,9H2,1H3,(H,19,22)(H,21,23)/b20-11-
SMILES:
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I
Molecular Formula:
C16H15IN4O2
Molecular Weight:
422.22 g/mol
N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide
CAS No.:
Cat. No.: VC0757711
Molecular Formula: C16H15IN4O2
Molecular Weight: 422.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15IN4O2 |
|---|---|
| Molecular Weight | 422.22 g/mol |
| IUPAC Name | N-[(Z)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H15IN4O2/c1-11(20-21-16(23)12-3-2-8-18-10-12)9-15(22)19-14-6-4-13(17)5-7-14/h2-8,10H,9H2,1H3,(H,19,22)(H,21,23)/b20-11- |
| Standard InChI Key | RRLPRWXQMGPVNR-JAIQZWGSSA-N |
| Isomeric SMILES | C/C(=N/NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)I |
| SMILES | CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I |
| Canonical SMILES | CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator